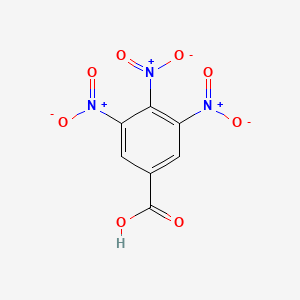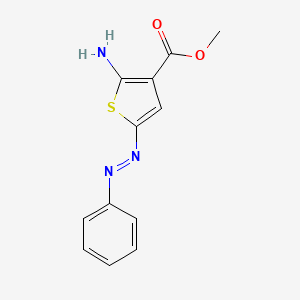
4-(Hydroxymethylidene)cyclopenta-2,5-diene-1,2-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxymethylidene)cyclopenta-2,5-diene-1,2-dicarbaldehyde is a chemical compound with the molecular formula C8H6O3 It is known for its unique structure, which includes a cyclopentadiene ring substituted with hydroxymethylidene and dicarbaldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethylidene)cyclopenta-2,5-diene-1,2-dicarbaldehyde typically involves the reaction of cyclopentadiene with formaldehyde under acidic conditions. The reaction proceeds through a series of steps, including the formation of an intermediate hydroxymethyl derivative, which is then oxidized to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethylidene)cyclopenta-2,5-diene-1,2-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The hydroxymethylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxymethylidene group under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Hydroxymethylidene)cyclopenta-2,5-diene-1,2-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethylidene)cyclopenta-2,5-diene-1,2-dicarbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The aldehyde groups can form Schiff bases with amines, while the hydroxymethylidene group can undergo nucleophilic attack. These reactions are facilitated by the electron-rich cyclopentadiene ring, which stabilizes intermediates and transition states .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminomethylene-cyclopenta-2,5-diene-1,2-dicarbaldehyde: Similar structure but with a dimethylaminomethylene group instead of hydroxymethylidene.
Cyclopenta-2,5-diene-1,2-dicarbaldehyde: Lacks the hydroxymethylidene group, making it less reactive.
Hydroxymethylcyclopentadiene: Similar but lacks the dicarbaldehyde groups.
Uniqueness
4-(Hydroxymethylidene)cyclopenta-2,5-diene-1,2-dicarbaldehyde is unique due to the combination of hydroxymethylidene and dicarbaldehyde groups on a cyclopentadiene ring. This unique structure imparts distinct reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
90321-80-5 |
|---|---|
Molecular Formula |
C8H6O3 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
4-(hydroxymethylidene)cyclopenta-2,5-diene-1,2-dicarbaldehyde |
InChI |
InChI=1S/C8H6O3/c9-3-6-1-7(4-10)8(2-6)5-11/h1-5,9H |
InChI Key |
IEJALHSKWNRHPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC1=CO)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Bis(cyclohexylsulfanyl)-2,4-bis[(cyclohexylsulfanyl)methyl]pentan-3-one](/img/structure/B14360109.png)
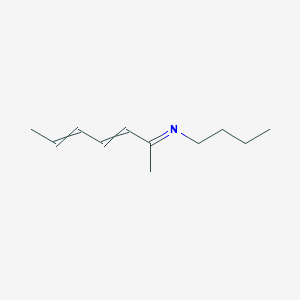

![5-Ethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14360123.png)
![N-[2-(3,4-Dimethoxyphenyl)-2-fluoroethyl]-N-methylacetamide](/img/structure/B14360124.png)
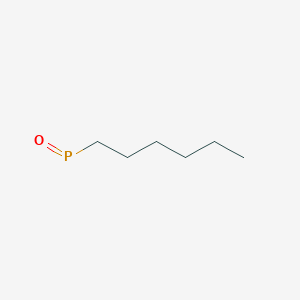
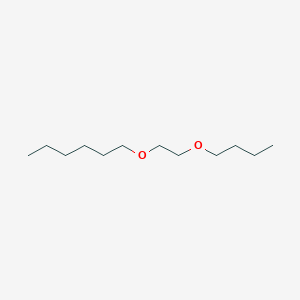
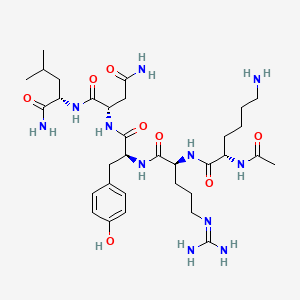
![3-[Tris(decyloxy)silyl]propanenitrile](/img/structure/B14360153.png)
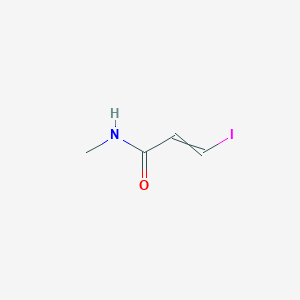
![N-(2-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14360167.png)
![1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea](/img/structure/B14360169.png)
